molecular formula C9H10N4 B2882889 5-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole CAS No. 14064-62-1

5-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole

Cat. No.: B2882889
CAS No.: 14064-62-1
M. Wt: 174.207
InChI Key: VMIKUUFXESGJLK-UHFFFAOYSA-N
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Description

5-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole is a heterocyclic compound with the molecular formula C9H10N4 It is a derivative of tetrazole, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole typically involves the reaction of 4-methylbenzyl chloride with sodium azide in the presence of a solvent such as dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the azide ion displaces the chloride ion to form the tetrazole ring. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Nitrogen-containing heterocycles.

    Substitution: Various substituted tetrazoles.

Mechanism of Action

The mechanism of action of 5-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-[(4-methylphenyl)methyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-2-4-8(5-3-7)6-9-10-12-13-11-9/h2-5H,6H2,1H3,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIKUUFXESGJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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